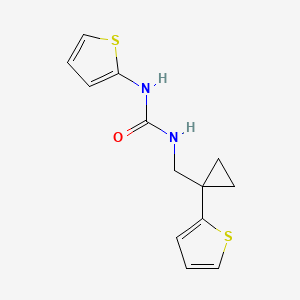

1-(Thiophen-2-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

描述

1-(Thiophen-2-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea (CAS: 1206984-72-6) is a urea derivative characterized by a central urea core substituted with two distinct thiophene-containing groups. The nitrogen atoms of the urea moiety are bonded to a thiophen-2-yl group and a (1-(thiophen-2-yl)cyclopropyl)methyl group. The molecular formula is C₁₃H₁₄N₂OS₂, with a molecular weight of 278.39 g/mol . The compound’s unique structural features include dual thiophene rings and a cyclopropane ring fused to one of the thiophenes, which may confer conformational rigidity and influence intermolecular interactions.

属性

IUPAC Name |

1-thiophen-2-yl-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS2/c16-12(15-11-4-2-8-18-11)14-9-13(5-6-13)10-3-1-7-17-10/h1-4,7-8H,5-6,9H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIJKOFABKSWFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NC2=CC=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea typically involves the reaction of thiophene derivatives with cyclopropylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 1-(Thiophen-2-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea group can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 1-(Thiophen-2-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea exhibit promising anticancer properties. For instance, derivatives of thiophene have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including lung and breast cancer cells. In particular, studies on thiadiazole derivatives reveal their efficacy against human leukemia and melanoma cells, suggesting that modifications to the thiophene structure can enhance anticancer activity .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through its interaction with specific enzymes involved in inflammatory pathways. For example, research targeting the enzyme mPGES-1 has identified thiophene-based compounds that act as selective inhibitors, demonstrating significant anti-inflammatory effects in vitro . The ability of these compounds to modulate inflammatory responses positions them as potential leads for drug development in treating chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiophene derivatives is crucial for optimizing their pharmacological properties. The presence of the cyclopropyl group in this compound may enhance binding affinity to biological targets due to its unique steric and electronic characteristics. Studies have shown that modifications at the thiophene ring can significantly influence biological activity, indicating a need for systematic SAR studies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including refluxing relevant precursors with appropriate reagents. The development of synthetic routes is essential for producing analogs that may exhibit improved efficacy or reduced toxicity .

Case Studies

- Anticancer Activity Assessment : A study evaluated a series of thiophene derivatives for their antiproliferative activity against A549 lung cancer cells. Among these, certain derivatives showed IC50 values in the low micromolar range, indicating strong potential for further development .

- Anti-inflammatory Mechanism : Another investigation into the anti-inflammatory effects of thiophene-based compounds demonstrated their ability to inhibit mPGES-1 selectively, leading to reduced prostaglandin E2 production in inflammatory models .

作用机制

The mechanism of action of 1-(Thiophen-2-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues, while the urea group can form hydrogen bonds with amino acid side chains, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Structural and Functional Group Analysis

The compound’s closest analogs are urea derivatives incorporating thiophene or related heterocycles. Key comparisons include:

a. Urea Derivatives with Thiophenylthiazole Moieties (TTU Series)

Compounds such as TTU6 , TTU7 , TTU8 , and TTU9 () share a urea core but substitute the cyclopropane-thiophene group with a thiophenylthiazole moiety. For example:

- TTU6: Features a 4-cyanophenyl group and thiophenylthiazole.

- TTU8 : Substituted with a nitro group, leading to higher melting points (275–277°C) due to enhanced polarity .

b. Urea Derivatives with Tetrahydrobenzo[b]thiophene Groups Compounds 7a–7d () incorporate tetrahydrobenzo[b]thiophene cores with benzoyl and hydrazono substituents.

c. Thiophene-Containing Impurities Impurities like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () are structurally distinct, replacing urea with amino alcohol functionalities .

Physicochemical Properties

Table 1. Comparative Data of Selected Urea Derivatives

Key Observations :

- Molecular Weight : The main compound (278.39 g/mol) is lighter than TTU analogs (325–390 g/mol), suggesting differences in solubility and bioavailability.

- Synthetic Yields : TTU compounds show variable yields (45–87%), indicating substituent-dependent synthetic efficiency .

Spectroscopic and Conformational Insights

- ¹H NMR : The main compound’s thiophene protons are expected near δ 6.8–7.5 ppm, similar to TTU derivatives. Cyclopropane protons may resonate at δ 0.8–1.5 ppm, distinct from thiazole-based analogs .

生物活性

The compound 1-(Thiophen-2-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea and its derivatives are known for a wide range of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antioxidant activities. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound features a thiophene ring and a cyclopropyl group, which may contribute to its biological activities. The presence of these functional groups often enhances the interaction with biological targets.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG-2 | 5.0 | Apoptosis induction |

| Compound B | A549 | 4.5 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Antibacterial Activity

Thiourea derivatives have been reported to possess antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's structural characteristics may enhance its interaction with bacterial enzymes or cellular targets, leading to effective inhibition of bacterial growth. Studies have shown that certain thiourea derivatives exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antibacterial Activity of Thiourea Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Comparison Standard |

|---|---|---|---|

| Compound C | E. coli | 50 | Ceftriaxone |

| Compound D | S. aureus | 40 | Ampicillin |

| This compound | TBD | TBD | TBD |

Urease Inhibition

Urease is an enzyme linked to several health issues, including kidney stones and peptic ulcers. Thiourea derivatives are recognized for their potential as urease inhibitors. The compound may exhibit competitive or non-competitive inhibition against urease enzymes, which could be beneficial in treating related conditions .

Table 3: Urease Inhibition Activity

| Compound Name | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Compound E | 0.0019 | Non-competitive |

| Compound F | 0.053 | Competitive |

| This compound | TBD | TBD |

Case Studies

Several studies have focused on the synthesis and evaluation of thiourea derivatives similar to the compound :

- Synthesis and Evaluation : A study synthesized various thiourea derivatives and evaluated their biological activities, revealing significant anticancer properties against multiple cell lines.

- Mechanistic Insights : Research exploring the molecular docking of thiourea compounds with target enzymes has provided insights into their binding affinities and mechanisms of action, suggesting potential pathways for drug development.

常见问题

How can researchers optimize the synthesis of 1-(Thiophen-2-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea to achieve high yields and purity?

Level: Basic (Synthetic Methodology)

Answer:

Synthesis involves two critical steps: (1) formation of the cyclopropane ring and (2) urea coupling.

- Cyclopropanation: Use transition-metal-catalyzed methods (e.g., Simmons–Smith reaction) for stereoselective cyclopropane formation. For thiophene-substituted cyclopropanes, optimize reaction conditions (e.g., solvent polarity, temperature) to minimize ring strain and side reactions .

- Urea Coupling: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclopropane-linked amine and thiophene-2-carboxylic acid. Monitor reaction progress via TLC or HPLC to ensure complete conversion .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the product. Validate purity via HPLC (≥95%) and ¹H/¹³C NMR .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclopropanation | ZnEt₂, CH₂I₂, THF, 0°C → RT | 65–75 | 90 |

| Urea Coupling | EDC, HOBt, DMF, 24 h | 80–85 | 95 |

What advanced techniques are recommended for structural characterization of this compound?

Level: Basic (Structural Analysis)

Answer:

- X-ray Crystallography: Use SHELX-97 for structure solution and refinement. For accurate thiophene ring geometry, collect high-resolution data (e.g., synchrotron sources) and validate using R-factor convergence (<0.05) .

- NMR Spectroscopy: Assign peaks using 2D experiments (COSY, HSQC). Thiophene protons typically appear at δ 6.8–7.5 ppm, while cyclopropane protons resonate as multiplets (δ 1.2–2.0 ppm) .

- Mass Spectrometry: High-resolution ESI-MS in positive ion mode confirms molecular weight (calculated for C₁₃H₁₂N₂OS₂: 292.04 g/mol) .

Software Tools:

- Mercury (CCDC) for crystal packing visualization .

- Gaussian 16 for DFT-based geometry optimization .

How can researchers address impurities arising during synthesis, particularly thiophene-related byproducts?

Level: Basic (Analytical Chemistry)

Answer:

- Common Impurities:

- Detection: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against synthesized standards .

- Mitigation:

What strategies are effective for evaluating the biological activity of this compound, particularly enzyme inhibition?

Level: Advanced (Pharmacology)

Answer:

- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like Ac-CoA Synthase (ACSS2), a target for structurally similar ureas .

- In Vitro Assays:

- Data Validation: Use positive controls (e.g., known ACSS2 inhibitors) and statistical analysis (ANOVA, p < 0.05) to confirm significance .

How can researchers resolve contradictions between computational predictions and experimental data for this compound?

Level: Advanced (Data Analysis)

Answer:

- Case Example: If docking predicts strong ACSS2 binding but in vitro assays show weak inhibition:

- Re-evaluate Parameters: Adjust force fields (e.g., OPLS4 vs. AMBER) in molecular dynamics simulations to account for solvation effects .

- Experimental Replication: Repeat assays under varied conditions (e.g., pH, cofactor concentrations) .

- Structural Analysis: Compare crystal structures (if available) with docked poses to identify steric clashes or conformational flexibility .

What methodologies are recommended for studying polymorphism or packing patterns in crystalline forms of this compound?

Level: Advanced (Crystal Engineering)

Answer:

- Packing Analysis: Use Mercury’s Materials Module to identify intermolecular interactions (e.g., π-π stacking between thiophene rings, hydrogen bonds involving urea groups) .

- Polymorph Screening: Conduct solvent-mediated crystallization trials (e.g., using 10 solvents of varying polarity). Characterize forms via PXRD and DSC .

- Stability Testing: Store polymorphs at 40°C/75% RH for 4 weeks and monitor phase transitions via Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。